Diphenanthro[9,10-b:9',10'-d]thiophene
Overview
Description
Diphenanthro[9,10-b:9’,10’-d]thiophene is a polycyclic heteroarene derivative . It has been used as a hole-transporting material in perovskite solar cell fabrication .
Chemical Reactions Analysis
While specific chemical reactions involving Diphenanthro[9,10-b:9’,10’-d]thiophene are not mentioned in the sources retrieved, thiophene derivatives in general can undergo various reactions such as C-H arylation .Physical And Chemical Properties Analysis
Diphenanthro[9,10-b:9’,10’-d]thiophene has a density of 1.4±0.1 g/cm3, a boiling point of 676.7±24.0 °C at 760 mmHg, and a flash point of 277.8±9.1 °C . Its LogP value is 9.30, indicating its lipophilicity .Scientific Research Applications
Perovskite Solar Cells
Diphenanthro[9,10-b:9',10'-d]thiophene (DPT) has been utilized in the fabrication of perovskite solar cells (PSCs). It serves as a core in hole-transporting materials (HTMs), enhancing the photovoltaic performance due to efficient hole transfer and higher hole mobility. DPT-based molecules in PSCs exhibit impressive power conversion efficiency and long-term durability, surpassing benchmark materials like spiro-OMeTAD. These findings indicate the potential of DPT in advancing solar cell technologies (Venkateswarlu et al., 2020).
Organic Semiconductors for Thin-Film Transistors
DPT derivatives have shown promise as organic semiconductors in thin-film transistors (TFTs). Isomeric diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophenes demonstrate high thermal stability and superior transistor characteristics, making them suitable for applications requiring high-temperature processing (Kang et al., 2013).
Electrochromic Properties
The electrochromic properties of poly(diphenyldithieno[3,2-b;2',3'-d]thiophene) have been explored, revealing potential applications in electronic devices. This compound undergoes significant color changes under different voltages, indicating its usefulness in electronic display technologies (Mert et al., 2006).
Applications in Organic Light Emitting Diodes
DPT derivatives are used in the development of organic light-emitting diodes (OLEDs). They offer high external quantum efficiency and solid-state efficiency, which is crucial for enhancing OLED performance (He et al., 2016).
Organic Field-Effect Transistors
DPT is instrumental in the development of organic field-effect transistors (OFETs). Molecules like phenanthro[1,2-b:8,7-b']dithiophene, which include DPT, have been synthesized and show promising field-effect mobility, crucial for transistor applications (Nishihara et al., 2013).
Mechanism of Action
Future Directions
Diphenanthro[9,10-b:9’,10’-d]thiophene-based molecules have shown promise in the field of perovskite solar cells . They exhibit impressive photovoltaic performance, better hole extraction, higher hole mobility, and excellent film-forming ability . These properties suggest that Diphenanthro[9,10-b:9’,10’-d]thiophene-based molecules could be potential candidates for achieving high-performance perovskite solar cells in the future .
properties
IUPAC Name |
16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16S/c1-5-13-21-17(9-1)19-11-3-7-15-23(19)27-25(21)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)29-27/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVNDPCXBLFCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(S4)C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576734 | |
Record name | Diphenanthro[9,10-b:9',10'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenanthro[9,10-b:9',10'-d]thiophene | |
CAS RN |
202-72-2 | |
Record name | Diphenanthro[9,10-b:9',10'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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